[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid [(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520447
InChI: InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C13H16INO4
Molecular Weight: 377.17 g/mol

[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid

CAS No.:

Cat. No.: VC16520447

Molecular Formula: C13H16INO4

Molecular Weight: 377.17 g/mol

* For research use only. Not for human or veterinary use.

[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid -

Specification

Molecular Formula C13H16INO4
Molecular Weight 377.17 g/mol
IUPAC Name 2-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key YEZLGSBLNCEULA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)I)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

  • tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, providing stability against nucleophiles and bases during reactions .

  • 4-Iodophenyl ring: An aromatic system substituted with iodine at the para position, enabling halogen-bonding interactions and serving as a precursor for cross-coupling reactions .

  • Acetic acid moiety: A carboxylic acid group that facilitates solubility in polar solvents and participation in condensation reactions .

The molecular formula is C₁₃H₁₆INO₄, with a molecular weight of 377.17491 g/mol .

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
Molecular Weight377.17491 g/mol
SolubilityLikely polar solvents (e.g., DMSO)
LogP (Predicted)~2.24 (moderate lipophilicity)
Hazard StatementsH315, H319, H335 (irritant)

The Boc group’s steric bulk influences the compound’s crystallinity and reactivity, while the iodine atom enhances molecular weight and potential for radiolabeling .

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Protection of the amine: A primary amine reacts with di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected intermediate .

  • Coupling with 4-iodophenylacetic acid: The Boc-amine is conjugated to 4-iodophenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Notably, 2-(4-iodophenyl)acetic acid (CAS 1798-06-7), a precursor, is synthesized via iodination of phenylacetic acid derivatives or through palladium-catalyzed cross-coupling . For example, methyl esterification of 2-(4-iodophenyl)acetic acid with thionyl chloride in methanol yields a stable intermediate (93% yield) .

Structural Analogues

  • (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid: A homologue with an extended carbon chain (C₁₅H₂₀INO₄), demonstrating the versatility of Boc-protected iodophenyl compounds in drug design .

Applications in Research and Industry

Peptide Synthesis

The Boc group’s orthogonal protection strategy enables sequential peptide chain elongation without side reactions. This compound serves as a building block for iodine-containing peptides, which are valuable in:

  • Radioligand development: Iodine-125/131 isotopes allow tracking via gamma scintigraphy or SPECT imaging .

  • Targeted drug delivery: Conjugation to tumor-specific peptides enhances therapeutic precision .

Medicinal Chemistry

The 4-iodophenyl group participates in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures common in kinase inhibitors and antiviral agents . For instance, derivatives of this compound have been explored as intermediates in HIV protease inhibitor synthesis .

SupplierLocationAdvantage Score
HDH Pharma, Inc.United States62
Bio-Vin Research LabsUnited States64

Both offer the compound for research purposes, with pricing available upon inquiry .

Future Directions

Recent advances in halogen-bonding catalysis and radiochemistry underscore this compound’s potential in:

  • Theranostics: Combining diagnostic (imaging) and therapeutic (drug delivery) functions.

  • Covalent inhibitor design: Iodine’s polarizability supports selective target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator